![molecular formula C13H23FN2O2 B1443672 10-Fluoro-2,7-diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester CAS No. 1263177-23-6](/img/structure/B1443672.png)
10-Fluoro-2,7-diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester
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Overview
Description
10-Fluoro-2,7-diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester (10-F-DASD-TBE) is a novel fluorinated organic molecule which has recently attracted the attention of researchers in the fields of organic chemistry and biochemistry. 10-F-DASD-TBE has been used as a model compound for the study of fluorinated organic molecules and their potential applications. 10-F-DASD-TBE has been found to have a wide range of applications, from the development of new synthetic methods to its use in biological research.
Scientific Research Applications
Pharmaceutical Preparations
This compound is utilized in pharmaceutical preparations due to its polycarboxylic acid structure . Its unique molecular framework allows for the synthesis of various pharmacologically active molecules, potentially leading to the development of new medications.
Laboratory Safety and Handling
The handling of this compound requires specific safety measures. It is advised not to use it for medical, clinical diagnosis or treatment, food, and cosmetics, and to avoid storage in residential areas. Appropriate laboratory attire and safety equipment are mandatory when working with this substance .
Analytical Chemistry
In analytical chemistry, this compound can be used as a reference standard or reagent due to its well-defined structure and properties. It aids in the accurate determination of chemical compositions and the development of analytical methods .
Chemical Synthesis
This compound serves as an intermediate in chemical synthesis processes. Its diazaspiro structure is particularly useful in constructing complex organic molecules, which can be applied in various chemical industries .
properties
IUPAC Name |
tert-butyl 10-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23FN2O2/c1-12(2,3)18-11(17)16-7-4-10(14)13(9-16)5-6-15-8-13/h10,15H,4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRFQFLASPKFQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2(C1)CCNC2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 10-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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